molecular formula C13H11ClN2O2S B2599284 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 898441-47-9

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No. B2599284
CAS RN: 898441-47-9
M. Wt: 294.75
InChI Key: WXKBUYMEXSMXHL-UHFFFAOYSA-N
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Description

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one, commonly known as CMPT, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and properties, which make it a promising candidate for various research applications. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of new pyrimidine derivatives, including "4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one", has been studied for their antimicrobial properties. These compounds show potential against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Structural Characterization and Quantum Chemical Calculations

Antioxidant and Antitumor Activities

  • Some derivatives have been evaluated for their antioxidant and antitumor activities, indicating their potential in medicinal chemistry for developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Synthesis and Cytotoxic Activity

Antifungal Activity and Radiation Stability

  • Research into thiazolopyrimidines has shown that these compounds possess significant antifungal activity and exhibit stability under gamma irradiation. This suggests their potential use in agricultural applications or as antifungal agents in medicine (Ghorab, Mohamed, Mohamed, & Ammar, 1996).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiourea to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester thiourea derivative. The final step involves the reaction of the thiourea derivative with methyl iodide to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "thiourea", "methyl iodide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester thiourea derivative.", "Step 3: The final step involves the reaction of the thiourea derivative from step 2 with methyl iodide in the presence of a base such as potassium carbonate to form the target compound '4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one'." ] }

CAS RN

898441-47-9

Product Name

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.75

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C13H11ClN2O2S/c1-8-6-12(16-13(18)15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)

InChI Key

WXKBUYMEXSMXHL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)Cl

solubility

not available

Origin of Product

United States

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